Pentedrone

Catalog No.
S538983
CAS No.
879722-57-3
M.F
C12H17NO
M. Wt
191.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentedrone

CAS Number

879722-57-3

Product Name

Pentedrone

IUPAC Name

2-(methylamino)-1-phenylpentan-1-one

Molecular Formula

C12H17NO

Molecular Weight

191.27

InChI

InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3

InChI Key

WLIWIUNEJRETFX-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=CC=C1)NC

solubility

Soluble in DMSO

Synonyms

α-methylamino-valerophenone, Pentedrone

The exact mass of the compound Pentedrone is 191.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pentedrone (α-methylaminovalerophenone) is a synthetic cathinone derivative with a core 2-amino-1-phenyl-1-pentanone structure. Unlike many cathinone analogs that act as monoamine releasers, Pentedrone functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This distinct mechanism, combined with its specific transporter selectivity and in vivo activity profile, makes it a critical reference compound for neuropharmacological and forensic applications where differentiation from other stimulants is essential.

Substituting Pentedrone with close analogs like Mephedrone, Methylone, or even Pentylone is inadvisable for controlled research due to fundamental differences in their mechanism of action and pharmacodynamics. Pentedrone is a pure monoamine reuptake inhibitor, whereas compounds like Mephedrone and Methylone are primarily monoamine releasers. This mechanistic divergence results in distinct neurochemical and behavioral outcomes. Furthermore, even among fellow uptake inhibitors, Pentedrone exhibits a significantly different dopamine vs. serotonin transporter selectivity and a markedly longer duration of in-vivo locomotor activation compared to analogs like Pentylone and Methylone, making them functionally distinct for experimental use.

High Selectivity for Dopamine Transporter (DAT) Over Serotonin Transporter (SERT)

Pentedrone demonstrates a strong preference for inhibiting the dopamine transporter (DAT) over the serotonin transporter (SERT). In studies using HEK293 cells expressing human transporters, Pentedrone showed an IC50 value of 0.21 µM at hDAT versus 137.9 µM at hSERT. This results in a DAT/SERT selectivity ratio of approximately 666, which is substantially higher than that of common cathinone substitutes like Pentylone (ratio of 45) and Methylone (ratio of ~3.2).

Evidence DimensionDAT vs. SERT Inhibition Selectivity Ratio (IC50 SERT / IC50 DAT)
Target Compound DataRatio ≈ 666 (Pentedrone)
Comparator Or BaselinePentylone: Ratio ≈ 45; Methylone: Ratio ≈ 3.2
Quantified DifferenceOver 14-fold more selective for DAT than Pentylone and >200-fold more selective than Methylone.
ConditionsIn vitro monoamine uptake inhibition assays in HEK293 cells expressing human transporters.

This high selectivity allows researchers to investigate catecholaminergic pathways with minimal confounding effects from the serotonergic system, a critical requirement for specific neurological and behavioral studies.

Extended Duration of In Vivo Activity Compared to Key Analogs

In comparative studies of locomotor activity in rats, Pentedrone produces a significantly longer-lasting stimulant effect than other cathinones. Following a 10.0 mg/kg intraperitoneal injection, Pentedrone significantly elevated locomotor activity for a duration of 150 minutes (from 30 to 180 minutes post-injection). Under identical conditions, the effects of Methylone lasted only 90 minutes (30-120 min), and Pentylone's effects lasted just 60 minutes (30-90 min).

Evidence DimensionDuration of Significantly Elevated Locomotor Activity
Target Compound Data150 minutes (Pentedrone)
Comparator Or BaselineMethylone: 90 minutes; Pentylone: 60 minutes
Quantified Difference67% longer duration of action than Methylone and 150% longer than Pentylone.
ConditionsMale and female Wistar rats, 10.0 mg/kg i.p. injection, locomotor activity measured via radiotelemetry.

For behavioral studies requiring sustained effects, Pentedrone reduces the need for repeated dosing, simplifying experimental protocols and improving data consistency over longer observation periods.

Defined as a Pure Reuptake Inhibitor, Not a Monoamine Releaser

Pentedrone is mechanistically distinct from many common cathinones like mephedrone and methylone. Multiple studies have confirmed that Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) *without* inducing monoamine release. In contrast, compounds like mephedrone and methylone are established substrates for monoamine transporters that function primarily as neurotransmitter-releasing agents. This makes Pentedrone a suitable experimental control to isolate the effects of pure reuptake inhibition within the cathinone structural class.

Evidence DimensionPrimary Mechanism of Action
Target Compound DataNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Comparator Or BaselineMephedrone / Methylone: Monoamine Releasers
Quantified DifferenceQualitatively different mechanism (Inhibition vs. Release)
ConditionsIn vitro assays using rat brain synaptosomes and HEK293 cells expressing human monoamine transporters.

This clear mechanistic difference is critical for experimental design, allowing researchers to specifically study the consequences of transporter blockade without the confounding variable of substrate-induced neurotransmitter release.

Reference Standard for Selective Catecholaminergic Pathway Studies

For neuropharmacological research models where isolating the effects of dopamine and norepinephrine reuptake is critical, Pentedrone serves as an ideal tool. Its high DAT/SERT selectivity ratio ensures minimal off-target serotonergic activity, which is a known confounding variable with analogs like Methylone.

Behavioral Models Requiring Sustained, Long-Duration Stimulant Effects

In experimental paradigms such as conditioned place preference or drug discrimination that require a prolonged and stable drug effect, Pentedrone's 67-150% longer duration of action compared to Methylone and Pentylone simplifies protocols by reducing the need for multiple administrations.

Mechanistic Control for Differentiating Reuptake Inhibition vs. Release

When investigating the neurochemical differences between cathinone classes, Pentedrone is the appropriate choice as a non-releasing reuptake inhibitor to contrast with monoamine-releasing agents like Mephedrone. This allows for direct assessment of how these distinct mechanisms contribute to cellular and behavioral outcomes.

Certified Reference Material for Forensic and Toxicological Analysis

Given its unique pharmacological profile (selectivity, duration, mechanism) and metabolic pathway, high-purity Pentedrone is essential for developing and validating analytical methods to unambiguously differentiate it from a growing list of structurally similar cathinone analogs in seized materials or biological samples.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

191.131

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Pentedrone

Dates

Last modified: 08-15-2023
1: Maciów-Głąb M, Kula K, Kłys M, Rojek SD. New psychoactive substances in substantive evidence in expert practice of the Department of Forensic Medicine, UJCM in the years 2010-2015. Arch Med Sadowej Kryminol. 2017;67(3):178-200. doi: 10.5114/amsik.2017.71449. PubMed PMID: 29460609.
2: Bertol E, Bigagli L, D'Errico S, Mari F, Palumbo D, Pascali JP, Vaiano F. Analysis of illicit drugs seized in the Province of Florence from 2006 to 2016. Forensic Sci Int. 2018 Mar;284:194-203. doi: 10.1016/j.forsciint.2018.01.010. Epub 2018 Feb 3. PubMed PMID: 29408729.
3: Rojek S, Korczyńska-Albert M, Kulikowska J, Kłys M. New challenges in toxicology of new psychoactive substances exemplified by fatal cases after UR-144 and UR-144 with pentedrone administration determined by LC-ESI-MS-MS in blood samples. Arch Med Sadowej Kryminol. 2017;67(2):104-120. doi: 10.5114/amsik.2017.71452. PubMed PMID: 29363897.
4: Hondebrink L, Zwartsen A, Westerink RHS. Effect fingerprinting of new psychoactive substances (NPS): What can we learn from in vitro data? Pharmacol Ther. 2018 Feb;182:193-224. doi: 10.1016/j.pharmthera.2017.10.022. Epub 2017 Oct 31. Review. PubMed PMID: 29097307.
5: Williams M, Martin J, Galettis P. A Validated Method for the Detection of 32 Bath Salts in Oral Fluid. J Anal Toxicol. 2017 Oct 1;41(8):659-669. doi: 10.1093/jat/bkx055. PubMed PMID: 28985394.
6: Javadi-Paydar M, Nguyen JD, Vandewater SA, Dickerson TJ, Taffe MA. Locomotor and reinforcing effects of pentedrone, pentylone and methylone in rats. Neuropharmacology. 2018 May 15;134(Pt A):57-64. doi: 10.1016/j.neuropharm.2017.09.002. Epub 2017 Sep 4. PubMed PMID: 28882561; PubMed Central PMCID: PMC5835165.
7: Árok Z, Csesztregi T, Sija É, Varga T, Kereszty ÉM, Tóth RA, Institóris L. Changes in illicit, licit and stimulant designer drug use patterns in South-East Hungary between 2008 and 2015. Leg Med (Tokyo). 2017 Sep;28:37-44. doi: 10.1016/j.legalmed.2017.07.001. Epub 2017 Jul 8. PubMed PMID: 28759769.
8: Gyarmathy VA, Péterfi A, Figeczki T, Kiss J, Medgyesi-Frank K, Posta J, Csorba J. Diverted medications and new psychoactive substances-A chemical network analysis of discarded injecting paraphernalia in Hungary. Int J Drug Policy. 2017 Aug;46:61-65. doi: 10.1016/j.drugpo.2017.05.003. Epub 2017 Jun 17. PubMed PMID: 28628897.
9: Péterfi A, Csorba J, Figeczki T, Kiss J, Medgyesi-Frank K, Posta J, Gyarmathy VA. Drug residues in syringes and other injecting paraphernalia in Hungary. Drug Test Anal. 2018 Feb;10(2):357-364. doi: 10.1002/dta.2217. Epub 2017 Jul 18. PubMed PMID: 28544602.
10: Brunt TM, Atkinson AM, Nefau T, Martinez M, Lahaie E, Malzcewski A, Pazitny M, Belackova V, Brandt SD. Online test purchased new psychoactive substances in 5 different European countries: A snapshot study of chemical composition and price. Int J Drug Policy. 2017 Jun;44:105-114. doi: 10.1016/j.drugpo.2017.03.006. Epub 2017 May 1. PubMed PMID: 28472731.
11: Institóris L, Hidvégi E, Dobos A, Sija É, Kereszty ÉM, Tajti LB, Somogyi GP, Varga T. The role of illicit, licit, and designer drugs in the traffic in Hungary. Forensic Sci Int. 2017 Jun;275:234-241. doi: 10.1016/j.forsciint.2017.03.021. Epub 2017 Apr 3. PubMed PMID: 28412575.
12: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Final rule. Fed Regist. 2017 Mar 1;82(39):12171-7. PubMed PMID: 28355044.
13: Vårdal L, Askildsen HM, Gjelstad A, Øiestad EL, Edvardsen HM, Pedersen-Bjergaard S. Parallel artificial liquid membrane extraction of new psychoactive substances in plasma and whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:77-84. doi: 10.1016/j.jchromb.2017.02.010. Epub 2017 Feb 14. PubMed PMID: 28226266.
14: Molnár B, Fodor B, Csámpai A, Hidvégi E, Molnár-Perl I. Structure-related related new approach in the gas chromatography/mass spectrometry analysis of cathinone type synthetic drugs. J Chromatogr A. 2016 Dec 16;1477:70-75. doi: 10.1016/j.chroma.2016.11.033. Epub 2016 Nov 22. PubMed PMID: 27912966.
15: Liu C, Jia W, Li T, Hua Z, Qian Z. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug Test Anal. 2017 Aug;9(8):1162-1171. doi: 10.1002/dta.2136. Epub 2016 Dec 28. PubMed PMID: 27863142.
16: Glicksberg L, Bryand K, Kerrigan S. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Nov 1;1035:91-103. doi: 10.1016/j.jchromb.2016.09.027. Epub 2016 Sep 20. PubMed PMID: 27697731.
17: Valente MJ, Araújo AM, Bastos Mde L, Fernandes E, Carvalho F, Guedes de Pinho P, Carvalho M. Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines). Toxicol Sci. 2016 Sep;153(1):89-102. doi: 10.1093/toxsci/kfw105. Epub 2016 Jun 2. PubMed PMID: 27255387.
18: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Extension of Temporary Placement of 10 Synthetic Cathinones in Schedule I of the Controlled Substances Act. Final order. Fed Regist. 2016 Mar 4;81(43):11429-31. PubMed PMID: 26964151.
19: Liveri K, Constantinou MA, Afxentiou M, Kanari P. A fatal intoxication related to MDPV and pentedrone combined with antipsychotic and antidepressant substances in Cyprus. Forensic Sci Int. 2016 Aug;265:160-5. doi: 10.1016/j.forsciint.2016.02.017. Epub 2016 Feb 17. PubMed PMID: 26930452.
20: Odoardi S, Romolo FS, Strano-Rossi S. A snapshot on NPS in Italy: Distribution of drugs in seized materials analysed in an Italian forensic laboratory in the period 2013-2015. Forensic Sci Int. 2016 Aug;265:116-20. doi: 10.1016/j.forsciint.2016.01.037. Epub 2016 Feb 1. PubMed PMID: 26874736.

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